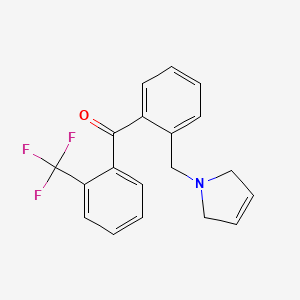

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-(trifluoromethyl)phenyl)methanone

Description

Properties

IUPAC Name |

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO/c20-19(21,22)17-10-4-3-9-16(17)18(24)15-8-2-1-7-14(15)13-23-11-5-6-12-23/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAQSECOJNFSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643943 | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-53-6 | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.

Mode of Action

It is known that nitrogen-containing heterocycles, like this compound, play a key role in drug production. They have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules.

Biochemical Pathways

Compounds with similar structures have shown to affect various biological activities. For instance, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition.

Result of Action

Compounds with similar structures have shown a wide range of biological activities. For instance, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition.

Biological Activity

The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule that possesses significant biological activity due to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, including empirical data, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 351.39 g/mol. The structure features a pyrrole moiety, which is known for its diverse biological activities, and a trifluoromethyl phenyl group, which enhances lipophilicity and biological interactions.

Biological Activity Overview

Compounds containing pyrrole rings are associated with various pharmacological properties. The biological activity of (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-(trifluoromethyl)phenyl)methanone has been investigated in several studies, revealing potential applications in anti-inflammatory, anticancer, and antimicrobial domains.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

- Case Study 1 : A derivative of pyrrole showed an IC50 value of 49.85 µM against A549 lung cancer cell lines, indicating substantial growth inhibition and apoptosis induction .

- Case Study 2 : The incorporation of trifluoromethyl groups has been shown to enhance the inhibitory effects on Aurora-A kinase, a critical target in cancer therapy .

Anti-inflammatory Effects

The compound's anti-inflammatory potential is supported by structural analogs that have been tested for cyclooxygenase (COX) inhibition:

- Study Findings : Certain derivatives have demonstrated selective COX-2 inhibition with IC50 values as low as 26 µM, suggesting that modifications around the pyrrole ring can lead to enhanced anti-inflammatory activity .

Antimicrobial Properties

Pyrrole-containing compounds are also recognized for their antimicrobial properties:

- Research Insights : Similar structures have shown efficacy against various bacterial strains, implying that the target compound may possess comparable antimicrobial effects .

The biological activity of (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-(trifluoromethyl)phenyl)methanone can be attributed to its ability to interact with specific biological targets:

- Inhibition of Kinases : The presence of the trifluoromethyl group may enhance binding affinity to kinases involved in cancer progression.

- Modulation of Inflammatory Pathways : The compound likely interferes with the COX pathway, reducing inflammation and associated pain.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparative analysis with structurally related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methylpyridine | Pyridine ring | Antimicrobial properties |

| Indole derivatives | Indole ring | Anticancer activity |

| Benzothiazole | Thiazole ring | Antifungal activity |

| 5-Aminopyrrole | Amino group on pyrrole | Neuroprotective effects |

This table illustrates how structural variations can lead to diverse biological activities among related compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. Studies have shown that it can inhibit specific kinases involved in cancer cell proliferation. The mechanism involves binding to molecular targets that modulate pathways related to tumor growth. For instance, compounds with similar structures have been found to exhibit inhibitory effects on cancer cell lines, suggesting a potential role in cancer therapy .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrate its ability to reduce the production of pro-inflammatory cytokines and enzymes, which are crucial in mediating inflammatory responses. This activity positions it as a potential candidate for treating inflammatory diseases such as arthritis and cardiovascular conditions .

Antimicrobial Effects

Preliminary investigations reveal that this compound may exhibit antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness, although further studies are required to elucidate the full spectrum of its antimicrobial activity .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Showed inhibition of kinase activity linked to cancer cell proliferation . |

| Study 2 | Anti-inflammatory Effects | Demonstrated reduction in pro-inflammatory cytokines in cellular models . |

| Study 3 | Antimicrobial Activity | Exhibited significant antimicrobial effects with promising MIC values . |

Synthesis and Industrial Applications

The synthesis of (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-(trifluoromethyl)phenyl)methanone typically involves the reaction of appropriate precursors under controlled conditions. Industrial production may utilize automated reactors to optimize yield and purity, ensuring consistent product quality .

Comparison with Similar Compounds

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone

- Structural Difference : Methoxy (-OCH₃) substituent instead of -CF₃ on the phenyl ring.

- Impact :

- Biological Relevance : Methoxy derivatives are often explored for CNS targets due to improved solubility but may require higher doses for efficacy.

(2,5-Dihydro-1H-pyrrol-1-yl)(3-fluorophenyl)methanone

- Structural Difference : Single fluorine atom on the phenyl ring instead of -CF₃; lacks the methylene-bridged phenyl group.

- Impact: Fluorine’s electronegativity enhances binding to electron-rich enzyme pockets but lacks the steric bulk of -CF₃.

- Applications : Fluorinated analogs are common in antimicrobial agents due to improved bioavailability.

(5-Chloro-1H-pyrrol-2-yl)(phenyl)methanone

- Structural Difference : Chlorine substituent on the pyrrole ring instead of dihydro-pyrrole and -CF₃.

- Rigid pyrrole ring reduces conformational flexibility, possibly limiting interaction with dynamic binding sites .

- Biological Activity : Chlorinated pyrroles are prevalent in agrochemicals for pest control.

(2-Bromo-5-methoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

- Structural Difference: Morpholino ring replaces dihydro-pyrrole; bromine and methoxy substituents on phenyl.

- Impact: Morpholino’s oxygen enhances water solubility but reduces lipid bilayer penetration. Bromine’s steric effects may hinder binding to compact active sites compared to -CF₃ .

- Applications: Morpholino derivatives are explored in kinase inhibitors due to their hydrogen-bonding capacity.

Key Trends and Unique Advantages of the Target Compound

Substituent Effects

- Trifluoromethyl (-CF₃) : Balances electron-withdrawing effects and steric bulk, enhancing both metabolic stability and target affinity.

- Dihydro-Pyrrole : Provides conformational flexibility for adaptive binding while maintaining moderate basicity (pKa ~7.5) for pH-dependent solubility .

Comparative Data Table

Q & A

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise with fluorinated compounds?

- Methodology : Grow single crystals via slow evaporation (e.g., methanol/chloroform). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELX. For fluorinated analogs, note disorder in trifluoromethyl groups and apply restraints during refinement .

Methodological Frameworks for Research Design

- Linking to Conceptual Frameworks : Ground studies in CDFT or frontier molecular orbital theory to explain reactivity patterns. For example, use Parr’s electrophilicity index to rationalize regioselectivity in cross-coupling reactions .

- Addressing Data Contradictions : Employ triangulation—combine experimental (NMR, XRD), computational (DFT), and kinetic data to resolve discrepancies. For spectral overlaps, use 2D NMR (COSY, HSQC) .

- Hierarchical Validation : Validate synthetic routes with small-scale trials before scaling up. Use DoE (Design of Experiments) to optimize parameters like temperature and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.